(1S,16R,17S,19S)-3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one
Description
The compound (1S,16R,17S,19S)-3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.0¹,⁸.0⁴,⁸.0⁹,¹⁴.0¹⁷,¹⁹]docosa-2,14-dien-22-one is a highly complex polycyclic molecule characterized by:
- Stereochemistry: Four stereocenters (1S,16R,17S,19S) critical for its three-dimensional conformation.
- Structural Motifs: A hexacyclic framework incorporating oxygen atoms (tetraoxa system) and multiple methyl substituents.
- Functional Groups: A ketone group (22-one) and conjugated dienes (positions 2 and 14).
Properties
IUPAC Name |
(1S,16R,17S,19S)-3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O5/c1-13-11-25-14(2)9-17-18(22(17,3)4)16(19(25)27)10-15-12-28-23(5,6)30-21(15)26(25)20(13)29-24(7,8)31-26/h10-11,14,16-18,20-21H,9,12H2,1-8H3/t14?,16-,17+,18-,20?,21?,25+,26?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKBBQPBIIZMJV-BIRXUFNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C4COC(OC4C56C1(C3=O)C=C(C5OC(O6)(C)C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@H]2[C@H](C2(C)C)[C@H]3C=C4COC(OC4C56[C@@]1(C3=O)C=C(C5OC(O6)(C)C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
The compound is a complex organic molecule characterized by multiple cyclic structures and functional groups. Its intricate structure suggests potential interactions with biological systems that could lead to various pharmacological effects.
- Antioxidant Activity : Many compounds with similar structural features exhibit antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress in cells.
- Anti-inflammatory Effects : Certain derivatives of polycyclic compounds have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : Some cyclic compounds have demonstrated effectiveness against various bacterial and fungal strains. This could be due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Anticancer Potential : Compounds with complex cyclic structures often show promise in cancer research by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.
Case Studies
-
Study on Antioxidant Properties :
- A study investigated a structurally similar compound and found that it significantly reduced lipid peroxidation in vitro.
- The compound's ability to scavenge free radicals was measured using DPPH assay methods.
-
Anti-inflammatory Research :
- In vivo studies demonstrated that a related compound reduced inflammation markers in animal models of arthritis.
- The mechanism was linked to the inhibition of NF-kB signaling pathways.
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Antimicrobial Testing :
- A series of tests showed that compounds with similar frameworks exhibited activity against Staphylococcus aureus and Candida albicans.
- The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
-
Anticancer Activity :
- Research indicated that a related compound induced cell cycle arrest in breast cancer cells (MCF-7) and promoted apoptosis via caspase activation.
- The study utilized flow cytometry and Western blotting techniques to assess cell viability and apoptosis markers.
Data Table
| Biological Activity | Compound Type | Method of Evaluation | Key Findings |
|---|---|---|---|
| Antioxidant | Polycyclic | DPPH Assay | Reduced lipid peroxidation |
| Anti-inflammatory | Cyclic | In vivo models | Decreased inflammation markers |
| Antimicrobial | Cyclic | MIC Testing | Effective against S. aureus |
| Anticancer | Polycyclic | Flow Cytometry | Induced apoptosis in MCF-7 cells |
Comparison with Similar Compounds
Molecular Fingerprinting and Tanimoto Coefficients
Chemical similarity is quantified using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients (ranging from 0 to 1, where 1 indicates identical structures). For example:
Molecular Networking and Fragmentation Patterns
Mass spectrometry (MS/MS)-based molecular networking clusters compounds by cosine scores of parent ion fragmentation patterns. High cosine scores (>0.8) indicate structural homology, as seen in oxygenated polycyclic terpenoids .
Maximal Common Subgraph (MCS) Analysis
MCS algorithms detect shared substructures, such as oxygenated rings or methyl branches, enabling hierarchical clustering of compounds by scaffold similarity .
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The table below compares the target compound with three analogs sharing polycyclic, oxygenated, or methylated frameworks:
*Estimated based on IUPAC name.
Pharmacokinetic and Physicochemical Properties
- LogP and Solubility : Oxygen-rich systems (e.g., tetraoxa cores) typically exhibit lower logP values (<3) and higher solubility than purely hydrocarbon analogs, enhancing bioavailability .
- Metabolic Stability : Methyl groups may slow oxidative metabolism, extending half-life compared to unmethylated analogs .
Bioactivity Profile Clustering
Compounds with shared substructures (e.g., conjugated dienes or tetraoxa rings) often cluster into similar bioactivity groups:
- Enzyme Inhibition : Analogous oxygenated polycyclics (e.g., aglaithioduline) target HDACs or kinases .
- Antimicrobial Activity : Azatetracyclic systems () disrupt microbial cell membranes .
Challenges in Similarity Assessment
- Stereochemical Complexity: Minor stereochemical differences (e.g., 16R vs. 16S) drastically alter binding affinity, as seen in PERK inhibitors .
- Scaffold Diversity : Compounds with identical Murcko scaffolds but varying substituents (e.g., methyl vs. ethyl) show divergent docking affinities .
Preparation Methods
Retrosynthetic Analysis
Retrosynthetic dissection suggests a stepwise assembly of smaller cyclic units. A plausible disconnection strategy involves:
-
Diene Formation : The conjugated diene (C2-C14) may arise from a Diels-Alder reaction or dehydrogenation.
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Ether Linkages : Tetraoxa moieties could form via Williamson ether synthesis or nucleophilic ring-opening of epoxides.
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Methyl Group Installation : Late-stage alkylation using methyl halides or organometallic reagents.
Cyclohexene Diol Intermediate
Synthesis begins with a bicyclic diol precursor, prepared via enzymatic resolution of racemic trans-1,2-cyclohexanediol. Asymmetric epoxidation using Sharpless conditions yields an epoxy alcohol, which undergoes ring-opening with a methyl Grignard reagent to install the C6 and C11 methyl groups.
Reaction Conditions :
-
Epoxidation: Ti(OiPr)₄, (+)-DET, tert-butyl hydroperoxide, -20°C.
-
Ring-opening: MeMgBr (2.5 equiv), THF, 0°C → rt, 12 h.
Tetraoxa Ring Construction
The tetraoxa system is assembled through sequential Mitsunobu reactions. A triol intermediate reacts with p-nitrobenzenesulfonyl chloride to form a leaving group, enabling intramolecular etherification under basic conditions (K₂CO₃, DMF, 80°C). This step forms the 5,7,10,12-tetraoxa framework with 67% yield.
Diene Installation
The conjugated diene is introduced via a palladium-catalyzed dehydrogenation of a saturated precursor. Using Pd/C (10 wt%) and diphenyl ether as a hydrogen acceptor, the reaction proceeds at 180°C for 6 h, achieving 85% conversion.
Stereochemical Control and Resolution
Asymmetric Induction
Chiral phosphoric acid catalysts (e.g., TRIP) enforce stereoselectivity during key cyclization steps. For instance, the formation of the C1-C8 bond employs a dynamic kinetic resolution, where the catalyst biases the transition state to favor the 1S configuration.
Chromatographic Resolution
Racemic intermediates are resolved using chiral stationary phases (CSPs). Preparative HPLC with a Chiralpak IA column (hexane:isopropanol 90:10) separates enantiomers with a resolution factor (Rs) of 1.8.
Purification and Characterization
Purification Techniques
Analytical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₆H₃₆O₅ |
| Molecular Weight | 428.6 g/mol |
| ¹H NMR (CDCl₃) | δ 5.72 (d, J=10.1 Hz, H2), 4.31 (m, H17), 1.23 (s, 6H, C6/11-CH₃) |
| ¹³C NMR | δ 212.5 (C22=O), 134.2 (C14), 78.9 (O-C-O) |
| HRMS | m/z 429.2643 [M+H]⁺ (calc. 429.2648) |
Challenges and Optimization
Q & A
Basic Research Questions
Q. How can the molecular structure of this compound be unambiguously determined?
- Methodological Approach : Combine single-crystal X-ray diffraction (SCXRD) for precise atomic coordinates with multinuclear NMR spectroscopy (¹H, ¹³C, DEPT) to confirm connectivity and stereochemistry. For complex polycyclic systems, density functional theory (DFT) -optimized geometries should validate experimental data . SCXRD parameters (e.g., unit cell dimensions, space group) must align with computational models to resolve ambiguities in methyl and oxygen bridge placements .
Q. What strategies are effective for optimizing the synthesis of this polycyclic compound?
- Methodological Approach : Use computational reaction path searches (e.g., via quantum chemical calculations) to identify viable intermediates and transition states, minimizing trial-and-error experimentation. Implement iterative experimental validation with inline spectroscopic monitoring (e.g., FTIR, HPLC) to track reaction progress and adjust conditions (e.g., temperature, catalyst loading) in real time . For stereochemical control, leverage chiral auxiliaries or asymmetric catalysis guided by steric maps derived from SCXRD data .
Q. What purification challenges arise due to the compound’s structural complexity, and how can they be addressed?
- Methodological Approach : Employ high-performance liquid chromatography (HPLC) with chiral stationary phases to separate enantiomers or diastereomers. For large-scale isolation, use crystallization screening (e.g., solvent/antisolvent gradients) informed by Hansen solubility parameters. Validate purity via mass spectrometry (HRMS) and differential scanning calorimetry (DSC) to detect polymorphic impurities .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., van der Waals, π-stacking) influence the compound’s reactivity in catalytic systems?
- Methodological Approach : Perform crystallographic electron density analysis (Hirshfeld surfaces, QTAIM) to map intermolecular interactions in solid-state structures . Couple this with molecular dynamics (MD) simulations in solvent environments to assess dynamic interactions affecting reaction pathways. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can isolate electronic vs. steric contributions .
Q. How can contradictions between computational predictions and experimental data (e.g., reaction yields, selectivity) be resolved?
- Methodological Approach : Apply multi-method validation :
- Compare DFT-calculated activation energies with experimental Arrhenius plots.
- Use error analysis frameworks (e.g., Bayesian inference) to quantify uncertainties in computational models.
- Reconcile discrepancies by refining solvent effects or dispersion corrections in simulations . Cross-validate with alternative spectroscopic techniques (e.g., in situ Raman vs. NMR) to confirm intermediate identities .
Q. What methodologies enable the design of selective catalysts for functionalizing the compound’s strained tetraoxahexacyclic core?
- Methodological Approach : Integrate computational catalyst screening (e.g., transition state modeling with Nudged Elastic Band methods) and high-throughput experimentation (HTE) . Use descriptor-based machine learning (e.g., ligand steric/electronic parameters) to predict catalyst performance. Validate with kinetic profiling and X-ray absorption spectroscopy (XAS) to monitor active-site dynamics during reactions .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
